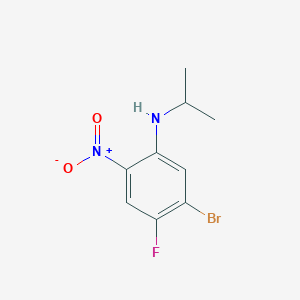
6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a xanthene moiety linked to a piperazine ring, which is further connected to a pyrimidine dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Xanthene Moiety: Starting from a suitable xanthene precursor, the xanthene-9-carbonyl chloride is prepared through chlorination reactions.
Piperazine Coupling: The xanthene-9-carbonyl chloride is then reacted with piperazine under basic conditions to form the xanthene-piperazine intermediate.
Pyrimidine Dione Formation: The final step involves the reaction of the xanthene-piperazine intermediate with a pyrimidine dione derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The xanthene moiety can also participate in photophysical processes, making it useful as a fluorescent probe.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: can be compared with other xanthene derivatives, piperazine derivatives, and pyrimidine dione derivatives.
Uniqueness
Xanthene Derivatives: Compared to other xanthene derivatives, this compound has a unique combination of xanthene, piperazine, and pyrimidine dione moieties, which may confer distinct photophysical and biological properties.
Piperazine Derivatives: The presence of the xanthene and pyrimidine dione groups distinguishes it from simpler piperazine derivatives.
Pyrimidine Dione Derivatives: The incorporation of the xanthene and piperazine moieties provides additional functional groups for chemical modifications and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-25-20(28)14-19(24-23(25)30)26-10-12-27(13-11-26)22(29)21-15-6-2-4-8-17(15)31-18-9-5-3-7-16(18)21/h2-9,14,21H,10-13H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLBZZUHMYOMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Piperidin-4-yl)methyl]pyridin-2-amine](/img/structure/B2715683.png)


![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2715687.png)
![ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2715690.png)
![1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one](/img/structure/B2715692.png)

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4](/img/structure/B2715694.png)

![3-butyl-8-(2,5-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2715696.png)


![2-Chloro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2715704.png)
